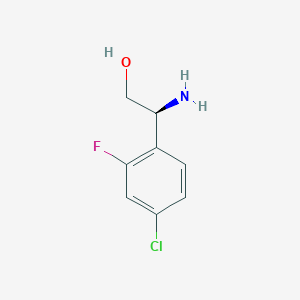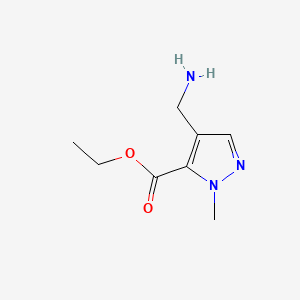
N-methyl-1-(2-phenylethyl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1-(2-phenylethyl)piperidin-4-amine is a synthetic organic compound belonging to the piperidine class This compound is characterized by a piperidine ring substituted with a phenylethyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-(2-phenylethyl)piperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the piperidine ring with a phenylethyl halide (e.g., phenylethyl bromide) under basic conditions.
Methylation: The final step involves the methylation of the nitrogen atom on the piperidine ring. This can be done using methyl iodide or methyl sulfate in the presence of a base such as sodium hydride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically at the nitrogen atom or the phenylethyl group. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the phenylethyl group or the piperidine ring. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atom. Halogenated reagents such as methyl iodide are often used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methyl iodide in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxide derivatives or hydroxylated products.
Reduction: Reduced forms of the phenylethyl group or the piperidine ring.
Substitution: Methylated derivatives at the nitrogen atom.
Applications De Recherche Scientifique
N-methyl-1-(2-phenylethyl)piperidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for potential therapeutic effects, particularly in the context of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
N-methyl-1-(2-phenylethyl)piperidin-4-amine can be compared with other piperidine derivatives such as:
N-phenyl-1-(2-phenylethyl)piperidin-4-amine: Similar structure but with a phenyl group instead of a methyl group.
N-methyl-1-(2-phenylethyl)piperidin-4-ol: Contains a hydroxyl group instead of an amine group.
N-methyl-1-(2-phenylethyl)piperidin-4-one: Contains a ketone group instead of an amine group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H22N2 |
|---|---|
Poids moléculaire |
218.34 g/mol |
Nom IUPAC |
N-methyl-1-(2-phenylethyl)piperidin-4-amine |
InChI |
InChI=1S/C14H22N2/c1-15-14-8-11-16(12-9-14)10-7-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3 |
Clé InChI |
GRGJMBLGCFJMPP-UHFFFAOYSA-N |
SMILES canonique |
CNC1CCN(CC1)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4,4,5,5-Tetramethyl-2-[2-(2-methylthiolan-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13546106.png)
![Methyl pyrazolo[1,5-c]pyrimidine-3-carboxylate](/img/structure/B13546110.png)
![3-(Benzo[b]thiophen-3-yl)-2-hydroxypropanoic acid](/img/structure/B13546111.png)

